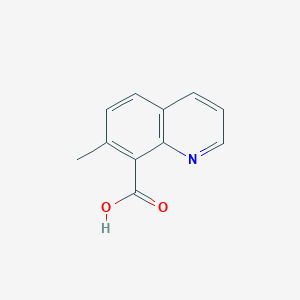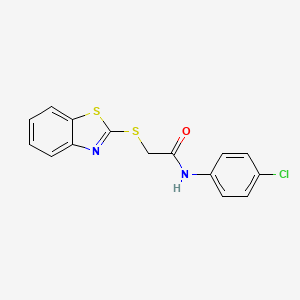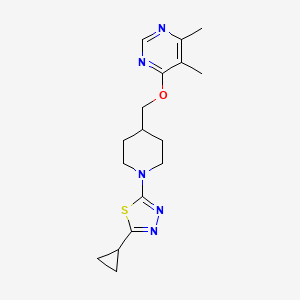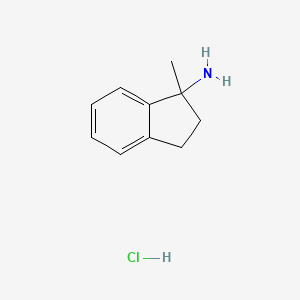
7-methylquinoline-8-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylquinoline-8-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The this compound would have a methyl group attached to the 7th position and a carboxylic acid group attached to the 8th position of the quinoline structure.Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes both nucleophilic and electrophilic substitution reactions . The presence of the carboxylic acid group in this compound could further influence its reactivity.科学研究应用
7-methylquinoline-8-carboxylic Acid has a number of applications in scientific research. It has been used to study the mechanisms of enzyme-catalyzed reactions as well as to study the effects of various drugs on the human body. Additionally, it has been used to study the effects of environmental toxins on the body and to study the effects of various drugs on the nervous system. It has also been used to study the effects of various hormones on the body, the effects of various drugs on the immune system, and to study the effects of various drugs on the cardiovascular system.
作用机制
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.15 (iLOGP), 2.08 (XLOGP3), 2.24 (WLOGP), 1.63 (MLOGP), and 2.28 (SILICOS-IT), with a consensus Log Po/w of 1.88 .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of 7-methylquinoline-8-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s efficacy and stability could be affected by factors such as pH, temperature, and the presence of other substances . .
实验室实验的优点和局限性
7-methylquinoline-8-carboxylic Acid has a number of advantages and limitations for laboratory experiments. One of the main advantages is its high yield and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. One of the main limitations is its instability in the presence of light and oxygen, which can lead to the degradation of the compound. Additionally, it can be toxic if ingested in large amounts.
未来方向
7-methylquinoline-8-carboxylic Acid has a number of potential future directions. One potential direction is the use of this compound in the development of new drugs and therapies for various diseases and conditions. Additionally, research could be done to further explore its potential as a therapeutic agent for various diseases and conditions. Additionally, research could be done to further explore its potential as a catalyst for various chemical reactions. Finally, research could be done to further explore its potential as a tool for studying the effects of various drugs on the human body.
合成方法
7-methylquinoline-8-carboxylic Acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 8-hydroxyquinoline with methyl iodide in the presence of a base such as sodium carbonate. This reaction yields this compound in a high yield of up to 95%. Another method for synthesizing this compound is the reaction of 8-chloroquinoline with methyl iodide in the presence of a base such as potassium carbonate. This reaction yields this compound in a high yield of up to 95%.
属性
IUPAC Name |
7-methylquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESWBAYAPYBVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2883741.png)




![4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B2883747.png)
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-5-phenylpentane-1,5-dione](/img/structure/B2883749.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2883750.png)

![1-(2,3-Dimethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2883754.png)
![N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide](/img/structure/B2883755.png)


![3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2883762.png)
